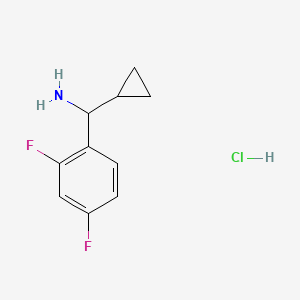![molecular formula C7H4N4 B1526233 7H-吡咯并[2,3-d]嘧啶-4-腈 CAS No. 1005206-16-5](/img/structure/B1526233.png)
7H-吡咯并[2,3-d]嘧啶-4-腈
描述
7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile is a useful research compound. Its molecular formula is C7H4N4 and its molecular weight is 144.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症研究:P21 激活激酶 4 (PAK4) 抑制
7H-吡咯并[2,3-d]嘧啶: 衍生物已被研究作为 PAK4 的竞争性抑制剂,PAK4 是一种与多种癌症相关的激酶。 分子动力学模拟和结合自由能计算表明,这些化合物可以与铰链区、β-折叠和围绕 4-取代基的带电侧链残基发生强烈的相互作用 。这种相互作用对于靶向癌症疗法的开发至关重要,特别是在 PAK4 过表达的情况下。
靶向激酶抑制剂 (TKI) 的开发
该化合物已被用于合成新的衍生物,这些衍生物可作为多靶点激酶抑制剂和凋亡诱导剂 。这些衍生物已显示出对不同癌细胞系的良好细胞毒作用,以及对 EGFR、Her2、VEGFR2 和 CDK2 等酶的显着活性。此类抑制剂可导致细胞周期停滞和凋亡,使其成为癌症治疗的潜在候选药物。
酶抑制
7H-吡咯并[2,3-d]嘧啶-4-腈: 具有作为酶抑制剂的潜在应用。 它与其他分子相互作用并抑制酶活性的能力在生化途径的研究和治疗剂的开发中具有价值.
配位化学
该化合物可在配位化学中用作配体,与金属形成络合物,可用于催化或材料科学。对这类络合物的研究可导致发现具有独特性质的新材料。
药物化学:激酶抑制剂支架
在药物化学中,7H-吡咯并[2,3-d]嘧啶 用作开发有效激酶抑制剂的支架 。这些支架对于创建针对癌症和炎症性皮肤病(如特应性皮炎)等疾病的创新疗法至关重要。
卤代 TKI 开发
7H-吡咯并[2,3-d]嘧啶-4-腈 的结构允许掺入卤素原子,增强所得 TKI 的效力、选择性和药理特性 。这种修饰对于追求更有效的抗癌治疗方法具有重要意义。
作用机制
Target of Action
The primary target of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile is p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes . It is a key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Mode of Action
7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile acts as a competitive inhibitor of PAK4 . The compound interacts strongly with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . These interactions disrupt the normal functioning of PAK4, thereby inhibiting its activity .
Biochemical Pathways
The inhibition of PAK4 by 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile affects several biochemical pathways. PAK4 is a key component of the phosphatidylinositol-3 kinase (PI3K) signaling pathway . By inhibiting PAK4, the compound disrupts this pathway, affecting processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability
Result of Action
The inhibition of PAK4 by 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile leads to a disruption of several cellular processes. This includes a decrease in cell growth and proliferation, as well as an increase in apoptosis and senescence . These effects could potentially be harnessed for therapeutic purposes, particularly in the treatment of cancers where PAK4 is overexpressed .
Action Environment
The action of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile can be influenced by various environmental factors. For instance, the compound’s stability may be affected by conditions such as temperature and humidity . Furthermore, the presence of strong acids or alkalis may cause the compound to decompose . Therefore, proper storage in a cool, dry, and well-ventilated area away from heat sources and oxidants is essential .
生化分析
Biochemical Properties
7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile plays a pivotal role in biochemical reactions, primarily through its interactions with enzymes and proteins. It is known to interact with protein kinases, such as p21-activated kinase 4 (PAK4), by acting as an inhibitor. The compound binds to the active site of PAK4, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and survival . Additionally, 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile has been shown to interact with other biomolecules, including transcription factors and receptors, further influencing cellular processes.
Cellular Effects
The effects of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as P53 and BAX, while downregulating anti-apoptotic genes like Bcl2 . This compound also affects cell signaling pathways, including the PI3K/AKT pathway, leading to altered gene expression and cellular metabolism. In cancer cells, 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile has been shown to inhibit cell proliferation and induce cell cycle arrest at the G1/S phase .
Molecular Mechanism
At the molecular level, 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as PAK4, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzyme’s activity, leading to downstream effects on cell signaling pathways. Additionally, the compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions result in changes in cellular functions, including apoptosis, cell cycle regulation, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile have been studied over various time periods. The compound has shown stability under normal laboratory conditions, but it may degrade in the presence of strong acids or bases . Long-term studies have indicated that 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile can have sustained effects on cellular functions, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . This distribution is crucial for its therapeutic effects, as it ensures that the compound reaches its target sites within the cell.
Subcellular Localization
7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile exhibits specific subcellular localization, which is essential for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with transcription factors . Post-translational modifications, such as phosphorylation, can further regulate its localization and activity within the cell .
属性
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-6-5-1-2-9-7(5)11-4-10-6/h1-2,4H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVJGNPIKVWRGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717529 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005206-16-5 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
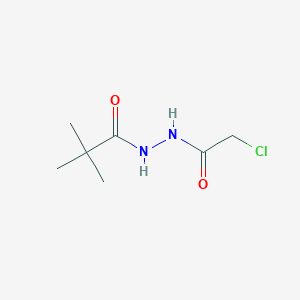
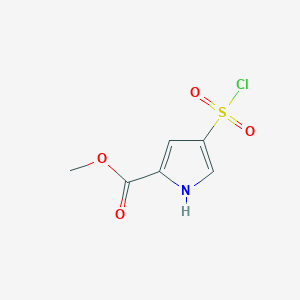
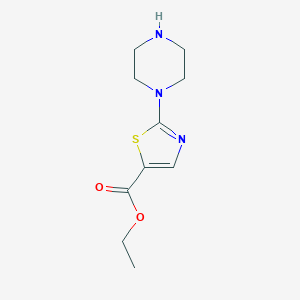
![Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1526153.png)


![tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate](/img/structure/B1526159.png)
![2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B1526160.png)
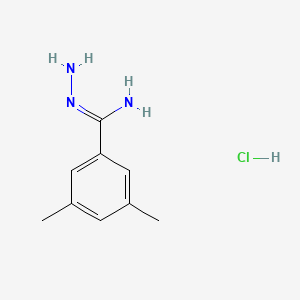


![7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B1526166.png)
